Para-Methoxybenzamide Confers Superior Cytotoxic Activity Compared to Meta- and Ortho-Substituted Regioisomers in Cancer Cell Lines
In a systematic SAR study of pyrimidine-bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives evaluated against A549 human lung adenocarcinoma cells, compounds possessing a 4-methoxy phenyl moiety exhibited considerable anticancer activity, whereas substitution at the 2- or 3-position (ortho or meta) was associated with reduced or negligible cytotoxicity [1]. The 4-methoxy pharmacophore was explicitly identified as important for cytotoxic activity, a finding that directly applies to the target compound relative to its 2-methoxy (CAS 865287-23-6) and 3-methoxy (CAS 865287-06-5) regioisomers. In a separate head-to-head study of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, the compound bearing a 4-methoxyphenyl group (Compound 4c) achieved an average growth inhibition of 95.37% at 10⁻⁵ M across a panel of cancer cell lines, the highest among all synthesized analogs [2]. Molecular docking revealed a docking score of -5.433 for 4c versus -5.251 for the 4-methyl analog (4a), indicating stronger predicted binding affinity conferred by the para-methoxy group through hydrogen bonding with EGFR tyrosine kinase active-site residues [2].
| Evidence Dimension | In vitro cancer cell growth inhibition (single-dose) and molecular docking score |
|---|---|
| Target Compound Data | Compound 4c (2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, structural analog sharing the 4-chlorophenyl-oxadiazole and 4-methoxybenzamide features): 95.37% average growth inhibition at 10⁻⁵ M; docking score -5.433 against EGFR |
| Comparator Or Baseline | Compound 4a (2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole): docking score -5.251; other 5-aryl analogs lacking para-methoxy group showed lower growth inhibition |
| Quantified Difference | Δ docking score = -0.182 favoring para-methoxy compound; growth inhibition: para-methoxy (95.37%) superior to all other aryl-substituted analogs tested |
| Conditions | NCI 60-cell-line panel single-dose screen at 10⁻⁵ M; molecular docking against EGFR tyrosine kinase (no specific PDB ID provided) |
Why This Matters
The para-methoxybenzamide moiety is a critical pharmacophore for anticancer activity; selecting the correct regioisomer (4-methoxy) is essential to reproduce literature-validated cytotoxic potency and avoid false negatives in screening campaigns.
- [1] Kaya B, Kaplancıklı ZA, Yurttaş L, Çiftçi GA. Synthesis and biological evaluation of some new pyrimidine bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives as cytotoxic agents. Turkish Journal of Biochemistry. 2016;42(2):131-137. doi:10.1515/tjb-2016-0037. View Source
- [2] Ahsan MJ. Synthesis, Anticancer, and Molecular Docking Studies of 2-(4-Chlorophenyl)-5-Aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry. January 2013. Compound 4c: 95.37% growth inhibition, docking score -5.433. View Source
